2-(2,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(2,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a 1,3,2-dioxaborolane core substituted with a 2,4-dimethylphenyl group at the boron center. This compound is part of a broader class of pinacol boronic esters, which are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and tunable reactivity. The 2,4-dimethylphenyl substituent introduces steric hindrance and electronic effects that influence its reactivity in catalytic transformations .
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2/c1-10-7-8-12(11(2)9-10)15-16-13(3,4)14(5,6)17-15/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCYMBKXLWUXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214360-64-2 | |
| Record name | 2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an alkene or alkyne is rapid and efficient, producing the corresponding alkyl or alkenylborane . This method is favored due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of this compound often employs large-scale hydroboration processes. These processes are optimized for high efficiency and yield, ensuring the compound’s availability for various applications in organic synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Suzuki–Miyaura cross-coupling reactions: This reaction forms carbon-carbon bonds by coupling aryl or vinyl boronic acids with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form boronic acids or esters.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium catalysts: Essential for Suzuki–Miyaura reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Organic Synthesis
Versatile Reagent:
This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its boron atom can participate in various reactions such as Suzuki coupling, which allows for the formation of carbon-carbon bonds between aryl and vinyl groups. This is particularly valuable in creating new compounds with tailored properties for research and industrial applications.
Case Study:
In a study on the synthesis of polycyclic aromatic hydrocarbons (PAHs), 2-(2,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was utilized to facilitate the coupling reactions necessary to construct these complex structures. The resulting PAHs exhibited enhanced electronic properties suitable for applications in organic electronics and photovoltaics .
Pharmaceutical Development
Drug Discovery:
The compound plays a significant role in medicinal chemistry by modifying drug candidates to enhance their efficacy and bioavailability. Its ability to form stable complexes with various biological molecules makes it an attractive candidate for drug formulation.
Application Example:
Research has demonstrated that derivatives of this compound can improve the solubility and stability of certain pharmaceutical agents. For instance, studies have shown that incorporating boron-containing moieties into drug structures can lead to increased cellular uptake and improved therapeutic profiles .
Material Science
Advanced Materials Development:
In material science, this compound is used to develop new polymeric materials with enhanced mechanical properties. Its incorporation into polymer matrices can improve durability and performance.
Mechanical Properties Enhancement:
Research indicates that polymers modified with this compound exhibit superior tensile strength and flexibility compared to unmodified counterparts. For example, a study reported that adding this compound to epoxy resins resulted in materials with enhanced healing properties and mechanical resilience .
Bioconjugation
Facilitating Biomolecule Attachment:
The compound is employed in bioconjugation techniques that facilitate the attachment of biomolecules to surfaces or other molecules. This is essential for creating targeted therapies and diagnostics in biomedical research.
Example of Use:
In a recent application involving targeted drug delivery systems, this compound was used to conjugate therapeutic agents to antibodies. This approach allows for precise targeting of cancer cells while minimizing side effects on healthy tissues .
Summary Table of Applications
| Application Area | Key Benefits | Case Studies/Examples |
|---|---|---|
| Organic Synthesis | Facilitates C-C bond formation | Synthesis of PAHs for electronic applications |
| Pharmaceutical Development | Enhances drug efficacy and bioavailability | Improved solubility/stability of pharmaceutical agents |
| Material Science | Enhances mechanical properties of polymers | Epoxy resins with superior healing properties |
| Bioconjugation | Enables targeted delivery of therapeutic agents | Conjugation of drugs to antibodies for cancer therapy |
Mechanism of Action
The compound exerts its effects primarily through its role in Suzuki–Miyaura cross-coupling reactions. The mechanism involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent characteristics:
Key Observations :
- Steric Effects : The 2,4-dimethylphenyl group in the target compound provides moderate steric hindrance, intermediate between the highly hindered 2,6-dimethylphenyl analog and less bulky substituents like 4-methoxyphenyl. This balance may optimize reactivity in cross-coupling reactions .
- Conversely, electron-withdrawing groups (e.g., 5-chloro) may improve reactivity in certain transformations .
Biological Activity
2-(2,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound known for its unique structural properties and potential biological activities. This compound has garnered attention in various fields of research due to its applications in medicinal chemistry and materials science.
- Molecular Formula : C14H21BO2
- Molecular Weight : 232.13 g/mol
- CAS Number : 401797-00-0
- IUPAC Name : 2-(3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- InChI Key : HWIMTTLCFONAAB-UHFFFAOYSA-N
Biological Activity
The biological activity of this compound has been explored in various studies. Below are key findings regarding its biological effects:
Anticancer Properties
Recent studies have indicated that derivatives of dioxaborolanes exhibit anticancer activity. For instance:
- Mechanism of Action : These compounds may interfere with cellular signaling pathways involved in cancer cell proliferation and survival.
- Case Studies :
- A study demonstrated that a related dioxaborolane compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspases .
- Another investigation showed that similar compounds exhibited cytotoxic effects on lung cancer cell lines via cell cycle arrest at the G1 phase .
Enzyme Inhibition
Dioxaborolanes have also been studied for their potential as enzyme inhibitors:
- Target Enzymes : These compounds may inhibit enzymes such as proteases and kinases which are critical in various biochemical pathways.
- Research Findings :
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis in breast cancer cells | |
| Cytotoxic Effects | Arrests cell cycle in lung cancer cells | |
| Enzyme Inhibition | Inhibits serine proteases |
Case Studies
-
Breast Cancer Cell Line Study :
- Objective : To evaluate the anticancer effects of dioxaborolanes.
- Methodology : Cell viability assays were performed using MTT assays.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
-
Inflammatory Response Modulation :
- Objective : To assess the impact on protease activity.
- Methodology : Enzyme kinetics were analyzed using specific substrates.
- Results : Compounds showed a dose-dependent inhibition of protease activity.
Q & A
Q. What are the standard synthetic routes for preparing 2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodological Answer : This compound is typically synthesized via Miyaura borylation , where a palladium catalyst (e.g., Pd(dba)₂ or PdCl₂) facilitates the reaction between bis(pinacolato)diboron and a halogenated aromatic precursor (e.g., 2,4-dimethylbromobenzene). Key steps include:
- Refluxing in anhydrous THF or dioxane with a base (KOAc or K₂CO₃).
- Purification via column chromatography or recrystallization.
Structural confirmation is achieved using ¹H NMR (δ 1.0–1.3 ppm for pinacol methyl groups) and ¹¹B NMR (δ 28–32 ppm for boronate esters) .
Q. How is the purity and structural integrity of this compound verified in research settings?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms substituent positions and boronate ester formation.
- HPLC : Assesses purity (>95% typical for research-grade material).
- Elemental Analysis : Validates molecular composition (C, H, B).
- Mass Spectrometry (HRMS) : Provides exact mass verification (e.g., [M+H]⁺ = 244.2).
Suppliers often provide a Certificate of Analysis (COA) with batch-specific data .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer :
- Suzuki-Miyaura Cross-Coupling : Forms biaryl structures for pharmaceuticals (e.g., kinase inhibitors) or OLED materials.
- Medicinal Chemistry : Serves as a boronic ester intermediate for PROTACs or covalent inhibitors.
The 2,4-dimethylphenyl group enhances steric bulk, improving regioselectivity in couplings .
Advanced Research Questions
Q. How do substituents on the phenyl ring affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Substituent electronic and steric effects significantly impact reactivity:
- Electron-Donating Groups (e.g., -CH₃) : Stabilize the boronate ester but reduce electrophilicity, requiring higher catalyst loadings (e.g., 5 mol% Pd(PPh₃)₄).
- Electron-Withdrawing Groups (e.g., -Cl, -NO₂) : Increase reactivity but may necessitate ligand optimization (e.g., SPhos or XPhos).
Comparative studies with analogs (e.g., 2,5-dichlorophenyl derivatives) show yield variations (78% vs. 92%) under identical conditions .
Q. What strategies mitigate hydrolytic instability of this boronate ester during storage?
- Methodological Answer :
Q. How to address contradictory reports on optimal catalysts for its use in couplings?
- Methodological Answer : Systematic screening is critical:
- Catalyst Comparison : Test PdCl₂(dppf) vs. Pd(OAc)₂ with ligands (e.g., SPhos, DavePhos).
- Kinetic Analysis : Track reaction progress via TLC or LC-MS to identify byproducts (e.g., protodeboronation).
- Base Optimization : Evaluate K₃PO₄ vs. Cs₂CO₃ for aqueous vs. anhydrous conditions.
Contradictions often arise from substrate-specific effects, necessitating DOE (Design of Experiments) approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
